molecular formula C19H17NO4 B14049606 Ethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate

Ethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate

Cat. No.: B14049606
M. Wt: 323.3 g/mol
InChI Key: WUTYMWYIYDDGLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate ( 1809286-36-9) is a high-purity chemical intermediate of significant interest in pharmaceutical research and development. With a molecular formula of C19H17NO4 and a molecular weight of 323.34, this compound serves as a critical synthetic precursor in the preparation of Roxadustat . Roxadustat is a groundbreaking hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, representing a novel class of therapeutics for treating anemia associated with chronic kidney disease (CKD) by stimulating endogenous erythropoietin production . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is essential for qualified researchers to handle this material in a laboratory setting, adhering to all applicable safety guidelines. The compound is typically supplied as a solid and should be stored sealed in a dry environment at 2-8°C to maintain stability .

Properties

IUPAC Name

ethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-3-23-19(22)17-18(21)15-10-9-14(11-16(15)12(2)20-17)24-13-7-5-4-6-8-13/h4-11,21H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTYMWYIYDDGLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C2C=C(C=CC2=C1O)OC3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Functional Significance of Ethyl 4-Hydroxy-1-Methyl-7-Phenoxyisoquinoline-3-Carboxylate

Molecular Architecture and Pharmacological Relevance

The compound’s structure comprises an isoquinoline core substituted with phenoxy, methyl, hydroxy, and ethyl carboxylate groups. Its planar aromatic system facilitates binding to metalloenzymes, while the carboxylate moiety enhances solubility for oral bioavailability. The hydroxyl group at position 4 is critical for hydrogen bonding with target proteins, as confirmed by X-ray crystallography in analogous compounds.

Industrial Demand and Synthetic Challenges

Annual production exceeds 50 metric tons globally, driven by roxadustat’s commercial success. Key challenges include:

  • Regioselective introduction of the phenoxy group without forming para-substituted byproducts.
  • Stabilization of the enol tautomer during hydroxylation to prevent ketonization.
  • Scalable purification methods to remove residual brominated impurities.

Synthetic Routes to this compound

Tandem Cyclization-Oxidation from Ethyl 1-Methyl-7-Phenoxyisoquinoline-3-Carboxylate

Patent US20200299242A1 outlines a two-step bromination-hydroxylation sequence:

Bromination with N-Bromosuccinimide

Ethyl 1-methyl-7-phenoxyisoquinoline-3-carboxylate undergoes radical bromination using N-bromosuccinimide (NBS) and benzoyl peroxide in carbon tetrachloride at 80°C for 6–7 hours. The reaction achieves 85–90% conversion, with regioselectivity controlled by the electron-donating phenoxy group.

Table 1: Bromination Optimization Parameters

Parameter Optimal Range Impact on Yield
NBS Equivalents 1.2–1.5 eq <1.2 eq: Incomplete reaction; >1.5 eq: Overbromination
Temperature 78–82°C Lower temps favor mono-bromination
Solvent CCl₄ Non-polar solvent minimizes side reactions
Hydroxylation via Hydrogen Peroxide

The brominated intermediate is treated with 30% hydrogen peroxide in glacial acetic acid at 70°C for 7–10 hours, achieving 92–95% yield. Mechanistic studies suggest an electrophilic substitution pathway where peroxide radicals abstract hydrogen from the aromatic ring.

One-Pot Oxazole Ring Opening and Imine Formation

Patent EP3305769A1 describes a novel method using ethyl 4-(oxazol-5-yl)-1-methyl-7-phenoxyisoquinoline-3-carboxylate:

Reaction Conditions

The oxazole precursor reacts with glycine in methanol under sodium methoxide catalysis (2.5 eq) at 100°C for 12–14 hours. Simultaneous oxazole ring opening and imine formation yield the target compound with 88% purity.

Key Advantages:

  • Eliminates separate bromination and hydroxylation steps.
  • Reduces solvent waste by 40% compared to traditional routes.
Acidic Workup and Purification

The crude product is acidified to pH 3–3.5 using acetic acid, precipitating the product. A final acetone slurry removes residual sodium salts, increasing purity to 99.5%.

Mechanistic Insights and Reaction Kinetics

Bromination Regioselectivity

Density functional theory (DFT) calculations indicate that bromination occurs preferentially at the C4 position due to resonance stabilization from the phenoxy group. The methyl group at C1 sterically hinders alternative sites, ensuring >95% regioselectivity.

Hydroxylation Pathway

Kinetic isotope effect (KIE) studies (kH/kD = 2.3) confirm that hydrogen abstraction is the rate-determining step in hydroxylation. The reaction follows second-order kinetics, dependent on both peroxide and substrate concentrations.

Industrial-Scale Process Optimization

Solvent Selection and Recycling

Table 2: Solvent Impact on Reaction Efficiency

Solvent Dielectric Constant Yield (%) Purity (%)
Methanol 32.7 89 92
Ethanol 24.3 85 90
Acetonitrile 37.5 78 88

Methanol is preferred for its balance of polarity and low cost. Patent US20200299242A1 implements a closed-loop distillation system to recover 95% of methanol.

Temperature and Pressure Control

Exothermic reactions require jacketed reactors with a cooling capacity of 150 kW/m³ to maintain isothermal conditions. Pressure swings between 0.5–1.2 bar prevent solvent evaporation during high-temperature steps.

Analytical Characterization and Quality Control

HPLC Purity Profiling

Reverse-phase HPLC (C18 column, 60:40 acetonitrile/water) detects impurities at levels <0.1%. The main product elutes at 8.2 minutes with 99.5% purity.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, C4-OH), 7.89–7.43 (m, 5H, aromatic), 4.32 (q, 2H, CH₂CH₃), 2.65 (s, 3H, CH₃).
  • IR (KBr): 3420 cm⁻¹ (O-H stretch), 1725 cm⁻¹ (C=O ester).

Chemical Reactions Analysis

Cyclization Reactions

Cyclization is a pivotal step for forming the isoquinoline scaffold. Ethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate undergoes intramolecular cyclization under basic conditions to generate fused heterocycles, as demonstrated in roxadustat synthesis pathways.

Reaction Conditions Reagents Outcome
NaOMe/MeOH, 100°C, 12–14 hours Glycine, sodium methoxideFormation of roxadustat intermediate via nucleophilic aromatic substitution
Piperidine, reflux Diethyl malonate derivativeKnoevenagel condensation to form α,β-unsaturated esters

Key Observations :

  • Cyclization efficiency depends on base strength and temperature .

  • Steric hindrance from the 1-methyl and 7-phenoxy groups directs regioselectivity.

Oxidation Reactions

Controlled oxidation modifies hydroxyl and methyl groups, enhancing biological activity.

Reaction Conditions Reagents Outcome
30% H₂O₂/glacial acetic acid, 70°C Hydrogen peroxide, acetic acidEpoxidation of adjacent double bonds
Pd-catalyzed coupling (E)-Ethyl 2-bromo-3-aryl acrylateOxidative cyclization to coumarin derivatives

Key Observations :

  • Excess H₂O₂ leads to over-oxidation, necessitating precise stoichiometry .

  • Pd catalysts enable selective cross-coupling for complex heterocycles .

Bromination and Halogenation

Electrophilic bromination introduces halogens for further functionalization.

Reaction Conditions Reagents Outcome
NBS, CCl₄, 80°C, 6–7 hours N-Bromosuccinimide (NBS)Bromination at the 4-hydroxy position
DCM, 25°CNBS, benzoyl peroxide90% yield of brominated isoquinoline

Key Observations :

  • Benzoyl peroxide enhances radical stability during bromination .

  • Solvent polarity (CCl₄ vs. DCM) affects reaction rate and regioselectivity.

Ester Hydrolysis and Transesterification

The ethyl ester group is hydrolyzed or transesterified to modulate solubility and reactivity.

Reaction Conditions Reagents Outcome
NaOH (aq), 50°CSodium hydroxideHydrolysis to carboxylic acid derivative
NaOMe, MeOH MethanolTransesterification to methyl ester

Key Observations :

  • Alkaline hydrolysis proceeds faster in polar aprotic solvents.

  • Transesterification retains the ester functionality for further coupling .

Coupling Reactions

The compound participates in cross-coupling to install aryl/heteroaryl groups.

Reaction Conditions Reagents Outcome
Pd(OAc)₂, PPh₃, K₂CO₃ Aryl boronic acidsSuzuki coupling for biaryl derivatives
DMF, 50°CN-p-toluenesulfonylglycineAmide bond formation via nucleophilic acyl substitution

Key Observations :

  • Palladium catalysts enable C–C bond formation at the 7-phenoxy position .

  • DMF enhances solubility of coupling partners.

Stability and Side Reactions

  • Thermal Degradation : Prolonged heating above 100°C leads to decarboxylation .

  • pH Sensitivity : The 4-hydroxy group undergoes deprotonation above pH 6.5, altering reactivity .

  • Photoreactivity : Exposure to UV light induces isomerization at the phenoxy substituent.

Scientific Research Applications

Ethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate involves its interaction with specific molecular targets in biological systems. It may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate with structurally related compounds, focusing on substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
This compound 4-OH, 1-CH₃, 7-OPh C₁₉H₁₇NO₄ 323.33 Intermediate for Roxadustat; phenoxy group enhances lipophilicity
Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate 4-OH, 8-OCH₃ C₁₃H₁₃NO₄ 247.25 Higher structural similarity (0.71); methoxy group may reduce metabolic stability vs. phenoxy
Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate 4-OH, 2-CH₃, 7-Cl C₁₃H₁₂ClNO₃ 265.69 Chlorine substituent increases electronegativity; potential antibacterial activity
Mthis compound 4-OH, 1-CH₃, 7-OPh (methyl ester) C₁₈H₁₅NO₄ 309.32 Ester variant with lower molecular weight; similar role in drug synthesis
Ethyl 7-methyl-4-oxo-1H-quinoline-3-carboxylate 4-oxo, 7-CH₃ C₁₃H₁₃NO₃ 231.25 Quinoline core with ketone group; used in antimicrobial research
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate 4-OH, 6-F, 7-Cl C₁₂H₉ClFNO₃ 269.66 Dual halogen substituents; studied for broad-spectrum biological activity

Key Structural and Functional Insights:

Substituent Effects: The phenoxy group in the target compound distinguishes it from analogs with methoxy (e.g., Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate) or halogen substituents (e.g., Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate). Phenoxy’s bulkiness and aromaticity likely improve membrane permeability but may complicate synthetic accessibility .

Ester Group Variations :

  • The ethyl ester in the target compound provides moderate steric hindrance and hydrolysis resistance compared to the methyl ester variant (CAS 1421312-34-6), which has a marginally lower molecular weight (309.32 vs. 323.33 g/mol) .

Scaffold Differences: Isoquinoline vs.

Biological Relevance: While the target compound is a synthetic intermediate, halogenated analogs (e.g., Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) demonstrate documented antimicrobial and anticancer activities, suggesting that substituent tuning could expand therapeutic utility .

Biological Activity

Ethyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate is a compound that has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a complex structure characterized by an isoquinoline core with various substituents. Its molecular formula is C17H17NO4C_{17}H_{17}NO_4 with a molecular weight of approximately 295.29 g/mol. The compound is notable for its role as an intermediate in the synthesis of pharmaceuticals, including drugs targeting anemia and cancer.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may function as an inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylases, enzymes crucial for regulating erythropoiesis under hypoxic conditions. By inhibiting these enzymes, the compound stabilizes HIF levels, promoting erythropoietin production and thus potentially treating anemia associated with chronic kidney disease (CKD) .

Additionally, studies suggest that this compound exhibits antimicrobial and anticancer properties. Its mechanism may involve the modulation of various biochemical pathways through enzyme inhibition or receptor interaction .

Biological Activity Overview

Activity Description
Antimicrobial Exhibits activity against various microbial strains, suggesting potential use in infection treatment.
Anticancer Demonstrated significant cytotoxic effects on cancer cell lines, particularly in inducing apoptosis.
Erythropoiesis Inhibits prolyl hydroxylases, enhancing erythropoietin production under low oxygen conditions.

Case Studies and Research Findings

  • Antitumor Activity :
    A study evaluated the antitumor effects of derivatives similar to this compound against Ehrlich Ascites Carcinoma (EAC) cells in mice. Results showed a complete reduction in tumor cell viability upon treatment, indicating strong anticancer potential .
  • Erythropoiesis Modulation :
    Clinical investigations into compounds targeting HIF pathways revealed that this compound can effectively correct anemia in CKD patients by stabilizing HIF levels and promoting erythropoietin synthesis .
  • Mechanistic Studies :
    Molecular docking studies have suggested favorable interactions between this compound and specific cancer-related receptors, supporting its potential as a therapeutic agent against various malignancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.